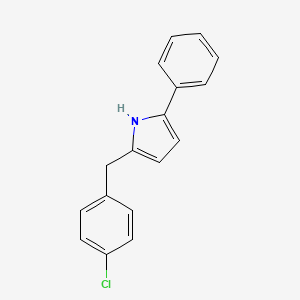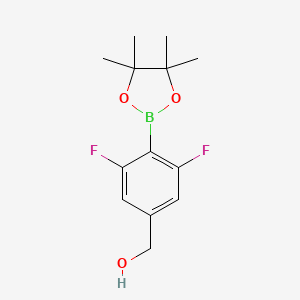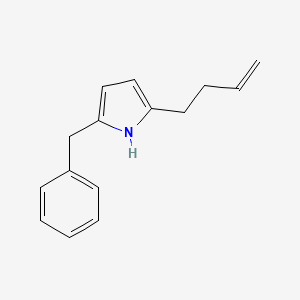
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole (2CB-P) is an aromatic heterocyclic compound with a wide range of potential applications in the fields of synthetic chemistry, medicine, and pharmacology. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. 2CB-P has also been studied for its potential to be used as a novel drug delivery system.
Aplicaciones Científicas De Investigación
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, this compound has been studied for its potential to be used as an imaging agent for imaging tumors. It has also been studied for its potential to be used as an antioxidant and for its ability to modulate gene expression.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used as a novel drug delivery system. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments offers a number of advantages. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, this compound has been studied for its potential to be used as a novel drug delivery system.
However, there are some limitations to the use of this compound in lab experiments. It is not a highly stable compound, and it can be volatile and difficult to handle. In addition, it is toxic and can cause skin irritation.
Direcciones Futuras
The potential future applications of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole are vast. It could be used in the development of new drugs and drug delivery systems. It could also be used as an imaging agent for imaging tumors. In addition, it could be used to modulate gene expression and as an antioxidant. Finally, it could be used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants.
Métodos De Síntesis
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can be synthesized by a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most widely used method for synthesizing this compound. It involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a classic method for the synthesis of aromatic heterocyclic compounds, such as this compound. It involves the coupling of two aryl halides in the presence of a copper catalyst. The Heck reaction is a palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZXODIAPFHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)





